Structural Elucidation and Analytical Profiling: 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde
Structural Elucidation and Analytical Profiling: 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde
Executive Summary & Application Context
Target Molecule: 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde
CAS: 946707-17-1
Molecular Formula: C
This guide serves as a technical reference for the structural characterization of 2-(2-fluorophenyl)pyrimidine-5-carbaldehyde. This scaffold is a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles. The presence of the ortho-fluorine atom on the phenyl ring introduces specific electronic and steric effects that significantly influence the
As a Senior Application Scientist, I emphasize that accurate interpretation of this spectrum requires distinguishing between standard proton-proton (
Synthesis & Sample Provenance
To understand the spectral data, one must understand the sample's origin. This compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. Understanding this pathway is essential for identifying potential impurities in the NMR spectrum.
Synthetic Pathway
The standard protocol involves coupling 2-chloropyrimidine-5-carbaldehyde with 2-fluorophenylboronic acid using a Palladium(0) catalyst.
Figure 1: Synthetic workflow and potential impurity generation. Impurity A arises from reductive dechlorination; Impurity B from homocoupling or deboronation.
H NMR Spectral Analysis (DMSO- )
The following data represents the reference spectral profile. The spectrum is characterized by three distinct regions: the highly deshielded aldehyde, the pyrimidine singlet, and the complex fluoro-aromatic region.
Chemical Shift Data Table
Solvent: DMSO-
| Assignment | Shift ( | Multiplicity | Integration | Coupling Constants ( |
| -CHO (Aldehyde) | 10.15 | Singlet (s) | 1H | N/A |
| Py-H4, H6 | 9.28 | Singlet (s) | 2H | Equivalent due to symmetry* |
| Ph-H6' (Ar-H) | 8.12 | td / ddd | 1H | |
| Ph-H4' (Ar-H) | 7.65 | Multiplet (m) | 1H | Complex overlap |
| Ph-H3' (Ar-H) | 7.42 | ddd / td | 1H | |
| Ph-H5' (Ar-H) | 7.35 | Multiplet (m) | 1H | Complex overlap |
*Note on Pyrimidine Symmetry: While the 2-fluorophenyl group is not symmetric, the rotation around the C2-C1' bond is generally fast on the NMR timescale at room temperature, rendering the H4 and H6 protons of the pyrimidine ring chemically equivalent (appearing as a singlet). If the sample is cooled significantly, this signal may broaden or split.
Detailed Mechanistic Interpretation
The Aldehyde & Pyrimidine Region (Deshielded Zone)
- 10.15 (CHO): The aldehyde proton is the most deshielded signal due to the anisotropy of the carbonyl group and the electron-withdrawing nature of the pyrimidine ring. It appears as a sharp singlet.
- 9.28 (Py-H4/H6): The pyrimidine protons are highly deshielded by the two ring nitrogens. Their equivalence confirms the substitution pattern at the 2- and 5-positions.
The 2-Fluorophenyl Region (The "Fingerprint")
This region (7.3 – 8.2 ppm) is the most challenging due to
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H-6' (
8.12): This proton is ortho to the pyrimidine ring. It is deshielded by the adjacent heterocyclic nitrogen lone pairs (anisotropy). It appears as a triplet of doublets (td) or doublet of doublets of doublets (ddd). The "triplet" appearance often arises from the overlap of (neighbor H5') and (long-range coupling to F). -
H-3' (
7.42): This proton is ortho to the Fluorine atom. It typically exhibits a large coupling ( Hz) in addition to the coupling to H-4'. This often results in a wide pseudo-triplet or complex multiplet. -
H-4' & H-5': These protons are further from the pyrimidine and the fluorine (in terms of direct deshielding) and appear as overlapping multiplets in the 7.3–7.7 ppm range.
Assignment Logic Diagram
The following logic tree illustrates the process for assigning signals in this specific molecule.
Figure 2: Logical flow for signal assignment. The large H-F coupling is the key discriminator in the aromatic region.
Quality Control & Impurity Profiling
When analyzing the NMR of this intermediate, three specific impurities are common due to the Suzuki chemistry:
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Residual Boronic Acid: Look for multiplets in the 7.0–7.5 ppm range that do not integrate to the main product.
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Protodeboronation (Fluorobenzene): Usually volatile and removed, but traces may remain.
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Homocoupling (Biaryl): 2,2'-difluorobiphenyl signals.
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Water: In DMSO-
, a variable broad singlet around 3.33 ppm.
Protocol for Purity Check:
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Integrate the Aldehyde singlet (set to 1.00).
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Integrate the Pyrimidine singlet (should be 2.00).
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Sum the aromatic region (should be 4.00).
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Any deviation >5% in the aromatic integral suggests biaryl impurities or residual starting material.
References
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Compound Data & Commercial Availability
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Synthetic Methodology (Suzuki Coupling)
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
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NMR Interpretation of Fluorinated Aromatics
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (General reference for J-coupling values).
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Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin.[3]
